Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate
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Overview
Description
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate is a complex organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the phenol acting as the nucleophile and the acetic anhydride or acetyl chloride providing the acetyl group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical pathways. The hydroxyl groups on the aliphatic chain may also interact with cellular components, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, commonly used in fragrances and flavorings.
Ethyl acetate: A simple ester with a pleasant odor, widely used as a solvent in various industries.
Methyl acetate: Another simple ester, used as a solvent and in the production of various chemicals.
Uniqueness
Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate is unique due to its long aliphatic chain and multiple hydroxyl groups, which confer distinct physical and chemical properties. These features make it particularly interesting for applications in drug delivery and as a model compound in organic synthesis .
Properties
CAS No. |
61549-12-0 |
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Molecular Formula |
C27H46O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate |
InChI |
InChI=1S/C23H38O4.2C2H4O2/c1-3-4-5-10-16-22(25)23(26)17-11-8-6-7-9-13-20-14-12-15-21(18-20)27-19(2)24;2*1-2(3)4/h12,14-15,18,22-23,25-26H,3-11,13,16-17H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
SVFGFQMTCPHRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC1=CC(=CC=C1)OC(=O)C)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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